Methyl 3-Bromo-5-chlorobenzoate

Description

BenchChem offers high-quality Methyl 3-Bromo-5-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-Bromo-5-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

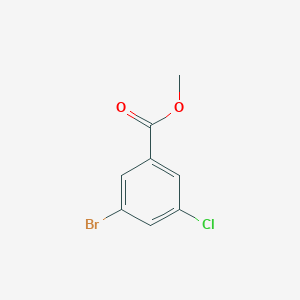

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKMQSHEAYKNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679233 | |

| Record name | Methyl 3-bromo-5-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933585-58-1 | |

| Record name | Benzoic acid, 3-bromo-5-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933585-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-5-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-bromo-5-chloro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-Bromo-5-chlorobenzoate CAS number 933585-58-1

CAS Number: 933585-58-1 Role: Bifunctional Scaffold for Sequential Chemoselective Ligations

Executive Summary: The Dual-Halogen Advantage

Methyl 3-bromo-5-chlorobenzoate represents a specialized class of "molecular pivots" in medicinal chemistry. Unlike symmetric di-halo arenes, this compound possesses two halogen substituents (Bromine and Chlorine) with distinct bond dissociation energies (C-Br: ~280 kJ/mol vs. C-Cl: ~397 kJ/mol).

For the drug development professional, this disparity is not merely a physical property—it is a programmable logic gate . It allows for highly controlled, sequential cross-coupling reactions. The bromine atom can be engaged exclusively under mild conditions (e.g., room temperature Suzuki-Miyaura coupling), leaving the chlorine atom intact for a subsequent, more forcing activation step. This "Site A then Site B" capability is critical for Fragment-Based Drug Discovery (FBDD), allowing the rapid construction of non-symmetric biaryl and triaryl scaffolds from a single core.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | Methyl 3-bromo-5-chlorobenzoate |

| Molecular Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.49 g/mol |

| Physical State | Crystalline Solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water |

| Purity Marker | >98% (HPLC); Monitor des-bromo impurities |

| Key Reactivity | C(sp²)–Br (High Lability) > C(sp²)–Cl (Low Lability) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Strategic Utility: Chemoselectivity in Action

The primary utility of CAS 933585-58-1 lies in its ability to undergo orthogonal functionalization .

The Mechanistic Basis

Palladium-catalyzed oxidative addition is the rate-determining step in most cross-coupling cycles. The rate of oxidative addition correlates with bond strength: I > Br > OTf >> Cl .

-

Phase 1 (Kinetic Control): Using standard Pd(0) catalysts (e.g., Pd(PPh₃)₄) and mild bases (Na₂CO₃) at temperatures <80°C, the catalyst inserts exclusively into the C–Br bond. The C–Cl bond remains spectators.

-

Phase 2 (Thermodynamic Forcing): Once the bromine is substituted, the resulting chloro-biaryl intermediate can be isolated. The C–Cl bond is then activated using electron-rich, bulky ligands (e.g., XPhos, SPhos, or Buchwald precatalysts) and elevated temperatures (>100°C).

Visualization: Sequential Diversification Pathway

The following diagram illustrates the logical flow of transforming this scaffold into complex drug candidates.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-bromo-5-chlorobenzoate

Note: While commercially available, in-house synthesis ensures control over halide impurities.

Precursor: 3-Bromo-5-chlorobenzoic acid (CAS 42860-02-6).

Methodology (Fischer Esterification):

-

Dissolution: Charge a round-bottom flask with 3-bromo-5-chlorobenzoic acid (1.0 eq) and Methanol (anhydrous, 10 mL/g).

-

Catalysis: Add concentrated H₂SO₄ (0.1 eq) dropwise at 0°C.

-

Reflux: Heat the system to reflux (65°C) for 4–6 hours.

-

Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1). The acid (low Rf) should disappear; the ester (high Rf) will appear.

-

-

Workup: Cool to RT. Concentrate MeOH in vacuo. Dilute residue with EtOAc and wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

Isolation: Dry over Na₂SO₄, filter, and concentrate.

-

Yield Expectation: >90%.[1]

-

QC Check: ¹H NMR (CDCl₃) should show a singlet methyl peak at ~3.9 ppm.

-

Protocol B: Chemoselective Suzuki Coupling (C-Br Activation)

Objective: Install an aryl group at position 3 without touching the chlorine at position 5.

Reagents:

-

Substrate: Methyl 3-bromo-5-chlorobenzoate (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (3–5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 eq)

-

Solvent: DME or Toluene/EtOH (10:1)

Step-by-Step:

-

Degassing (Critical): Sparge the solvent mixture with Argon for 15 minutes. Oxygen is the enemy of Pd(0) and promotes homocoupling.

-

Assembly: In a reaction vial, combine substrate, boronic acid, and catalyst under Argon. Add degassed solvent and base.

-

Reaction: Heat to 60°C (Do not exceed 80°C to prevent C-Cl activation). Stir for 4–12 hours.

-

Monitoring (Self-Validating):

-

Take an aliquot after 2 hours.

-

LC-MS Check: Look for the mass shift corresponding to -Br +Ph.

-

Isotopic Pattern: The product must retain the distinct Chlorine isotope pattern (3:1 ratio of M : M+2). If this pattern is lost, you have over-reacted.

-

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography (SiO₂).

Handling & Safety Data

Signal Word: WARNING

| Hazard Class | H-Code | Statement | Precaution |

| Skin Irritation | H315 | Causes skin irritation | Wear nitrile gloves (min 0.11mm) |

| Eye Irritation | H319 | Causes serious eye irritation | Use safety goggles with side shields |

| STOT-SE | H335 | May cause respiratory irritation | Handle in a fume hood |

Spill Protocol: In case of spillage, sweep up solid material avoiding dust generation. Do not flush into surface water. Neutralize surfaces with a mild detergent solution.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50997989, Methyl 3-bromo-5-chlorobenzoate.[2] Retrieved January 29, 2026. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for chemoselectivity mechanisms). [Link]

-

Lian, Y., et al. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.[3] Master Organic Chemistry. (Context on halogen reactivity differentials). [Link]

Sources

- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 3-Bromo-5-chlorobenzoate | C8H6BrClO2 | CID 50997989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to Methyl 3-Bromo-5-chlorobenzoate: A Strategic Building Block in Modern Synthesis

Introduction

In the landscape of pharmaceutical and agrochemical research, the strategic value of a synthetic building block is measured by its versatility, reactivity, and the molecular complexity it can unlock. Methyl 3-bromo-5-chlorobenzoate stands as a prime example of such a crucial intermediate. Its disubstituted aromatic core, featuring two distinct and chemoselectively addressable halogen atoms, offers medicinal chemists a powerful scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of Methyl 3-Bromo-5-chlorobenzoate, from its fundamental properties and synthesis to its strategic application in advanced organic synthesis, particularly in the realm of drug discovery. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

Precise identification is the bedrock of reproducible science. Methyl 3-bromo-5-chlorobenzoate is systematically named according to IUPAC nomenclature, and its identity is unequivocally confirmed by its CAS registry number and various chemical structure identifiers.[1]

| Identifier | Value | Source |

| IUPAC Name | methyl 3-bromo-5-chlorobenzoate | PubChem[1] |

| CAS Number | 933585-58-1 | PubChem[1] |

| Molecular Formula | C₈H₆BrClO₂ | PubChem[1] |

| Molecular Weight | 249.49 g/mol | PubChem[1] |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)Br)Cl | PubChem[1] |

| InChIKey | GJKMQSHEAYKNEF-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 3.5 | PubChem[1] |

| Purity (Typical) | ≥98% | Apollo Scientific |

Note: Experimental physical properties such as melting and boiling points are not consistently reported in publicly available databases, a common characteristic for specialized synthetic intermediates.

Spectroscopic Analysis: A Predictive Overview

While a dedicated spectral database for this compound is not publicly available, a robust prediction of its NMR and Mass Spectrometry data can be derived from established principles of organic spectroscopy and data from analogous structures.

¹H NMR Spectroscopy (Predicted)

In a typical deuterated solvent like CDCl₃, the aromatic region would display three distinct signals, each integrating to one proton. The chemical shifts are influenced by the electron-withdrawing nature of the halogens and the ester functionality.

-

H2/H6 Protons: The protons ortho to the ester group (H2 and H6) and meta to the halogens will be the most deshielded, appearing as distinct signals. Expect H2 (between Cl and the ester) and H6 (between Br and the ester) to appear as triplets or finely split multiplets around δ 7.9-8.2 ppm .

-

H4 Proton: The proton situated between the two halogen atoms (H4) will likely be the most upfield of the aromatic signals, appearing as a triplet around δ 7.6-7.7 ppm .

-

Methyl Protons (-OCH₃): A sharp singlet integrating to three protons will be observed from the methyl ester group, typically around δ 3.9 ppm .[2]

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum would show eight distinct signals:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal, expected around δ 164-166 ppm .

-

Aromatic Carbons (C-Br, C-Cl, C-COOCH₃): The carbons directly attached to the electronegative substituents will have characteristic shifts. C-Br is expected around δ 120-123 ppm , C-Cl around δ 134-136 ppm , and the carbon bearing the ester group (C1) around δ 131-133 ppm .

-

Aromatic Carbons (C-H): The carbons bonded to hydrogen (C2, C4, C6) will appear in the typical aromatic region of δ 125-135 ppm .

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester will be the most upfield signal, typically around δ 52-53 ppm .[2]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would show a distinct molecular ion peak cluster. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion (M) peak will appear as a characteristic pattern of four peaks at m/z 248 (M), 250 (M+2), 252 (M+4), and 254 (M+6). The most prominent fragmentation would likely be the loss of the methoxy group (-•OCH₃) to give a fragment at m/z 217/219/221.

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of Methyl 3-bromo-5-chlorobenzoate is the Fischer esterification of its corresponding carboxylic acid precursor, 3-bromo-5-chlorobenzoic acid.[3]

Sources

Methyl 3-Bromo-5-chlorobenzoate molecular weight

An In-depth Technical Guide to Methyl 3-Bromo-5-chlorobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-chlorobenzoate is a halogenated aromatic ester that serves as a pivotal building block in modern organic synthesis. Its disubstituted phenyl ring, featuring both bromine and chlorine atoms at the meta positions relative to the methyl ester, provides a versatile scaffold for constructing complex molecular architectures. The distinct reactivity of the bromo and chloro substituents, coupled with the synthetic handle of the ester group, makes this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical properties, analytical characterization, synthesis, and key applications, offering a technical resource for professionals in research and development.

Physicochemical and Structural Properties

The fundamental characteristics of a chemical reagent are critical for its effective use in synthesis and research. The properties of Methyl 3-Bromo-5-chlorobenzoate are summarized below, providing essential data for reaction planning and analytical characterization.

Core Properties

The molecular identity and key physical constants are presented in Table 1. The molecular weight of 249.49 g/mol is a crucial parameter for stoichiometric calculations in chemical reactions.[2][3]

| Property | Value | Source |

| IUPAC Name | methyl 3-bromo-5-chlorobenzoate | PubChem[2] |

| Molecular Formula | C₈H₆BrClO₂ | PubChem[2] |

| Molecular Weight | 249.49 g/mol | PubChem, Oakwood Chemical[2][3] |

| CAS Number | 933585-58-1 | Oakwood Chemical, Apollo Scientific[3][4][5] |

| MDL Number | MFCD07780734 | Oakwood Chemical, Apollo Scientific[3][5] |

| Purity | Typically ≥98% | Apollo Scientific[5] |

Molecular Structure

The structure of Methyl 3-Bromo-5-chlorobenzoate features a benzene ring substituted with a bromine atom, a chlorine atom, and a methyl carboxylate group. The arrangement of these functional groups dictates the molecule's reactivity and its utility in synthetic chemistry.

Caption: 2D structure of Methyl 3-Bromo-5-chlorobenzoate.

Synthesis and Purification

A standard and reliable method for the preparation of Methyl 3-Bromo-5-chlorobenzoate is the Fischer esterification of its corresponding carboxylic acid precursor, 3-Bromo-5-chlorobenzoic acid.[6] This acid-catalyzed reaction is a cornerstone of organic synthesis.

Reaction Scheme: Fischer Esterification

Caption: Synthetic pathway for Methyl 3-Bromo-5-chlorobenzoate.

Experimental Protocol

This protocol describes a self-validating system where reaction completion can be monitored, and product purity is ensured through standard purification techniques.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Bromo-5-chlorobenzoic acid (1.0 eq) in an excess of methanol (typically 10-20 eq), which serves as both a reactant and the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be further purified by column chromatography on silica gel if necessary to achieve high purity (e.g., >98%).[5]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized Methyl 3-Bromo-5-chlorobenzoate is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Caption: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. A singlet integrating to three protons will be observed in the upfield region (around 3.9 ppm) for the methyl ester group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule, including the carbonyl carbon of the ester (around 165 ppm), the methyl carbon (around 52 ppm), and the six aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, while chlorine has two (³⁵Cl and ³⁷Cl) with an approximate 3:1 ratio. This results in a distinctive cluster of peaks for the molecular ion [M, M+2, M+4], providing strong evidence for the compound's elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound.

-

Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water.

-

Column: A C18 reverse-phase column is commonly used.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Result: A pure sample will show a single major peak, and the area percentage of this peak is used to quantify the purity, which is typically expected to be >98% for research applications.[5]

Applications in Drug Discovery and Development

Halogenated organic molecules are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate a compound's pharmacokinetic and pharmacodynamic properties.[7] Methyl 3-bromo-5-chlorobenzoate is a valuable starting material for introducing a disubstituted phenyl moiety into drug candidates.

-

Scaffold for Biologically Active Molecules: It serves as an intermediate in the synthesis of novel pharmaceutical compounds.[1] The bromo and chloro groups can be functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of diverse chemical groups to build complex target molecules.

-

Modulation of Physicochemical Properties: The presence of both bromine and chlorine increases the lipophilicity of the molecule, which can enhance membrane permeability. The "magic methyl" group of the ester can also play a role in optimizing molecular interactions and metabolic stability.[8]

-

Precursor for Agrochemicals: Similar to its use in pharmaceuticals, this compound is also employed in the development of new pesticides and herbicides.[1]

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring laboratory safety. Methyl 3-bromo-5-chlorobenzoate is associated with several hazards.

GHS Hazard Information

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][9]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).[10]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][10]

-

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[11][12] Avoid dust formation and direct contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13] Keep away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

Methyl 3-bromo-5-chlorobenzoate is a synthetically versatile and valuable chemical intermediate. Its well-defined physicochemical properties, straightforward synthesis, and the orthogonal reactivity of its functional groups make it an important tool for researchers, particularly in the fields of medicinal chemistry and drug discovery. A thorough understanding of its analytical characterization and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22613903, Methyl 3-bromo-5-methylbenzoate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50997989, Methyl 3-Bromo-5-chlorobenzoate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33128, 3-Bromo-5-chlorobenzoic acid. Available at: [Link]

-

Wychem (n.d.). Methyl 3-bromo-5-chlorobenzoate. Available at: [Link]

-

Oakwood Chemical (n.d.). Methyl 3-bromo-5-chlorobenzoate. Available at: [Link]

-

Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

SynZeal (n.d.). Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications. Available at: [Link]

- Google Patents (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

NIST (2014). Safety Data Sheet - m-Chlorobenzoic Acid. Available at: [Link]

-

Barreiro, E. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Available at: [Link]

-

Wikipedia (n.d.). Phenazepam. Available at: [Link]

-

PubChemLite (n.d.). Methyl 5-bromo-3-chloro-2-methylbenzoate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 3-Bromo-5-chlorobenzoate | C8H6BrClO2 | CID 50997989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-bromo-5-chlorobenzoate [oakwoodchemical.com]

- 4. Methyl 3-bromo-5-chlorobenzoate | Call Wychem 01440 820338 [wychem.com]

- 5. 933585-58-1 Cas No. | Methyl 3-bromo-5-chlorobenzoate | Apollo [store.apolloscientific.co.uk]

- 6. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 933585-58-1|Methyl 3-bromo-5-chlorobenzoate|BLD Pharm [bldpharm.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. tcichemicals.com [tcichemicals.com]

Methyl 3-Bromo-5-chlorobenzoate: A Bifunctional Scaffold for Orthogonal Cross-Coupling

Executive Summary: The "Swiss Army Knife" of Linkers

Methyl 3-bromo-5-chlorobenzoate (CAS: 933585-58-1 ) is a specialized aromatic intermediate designed for high-precision medicinal chemistry. Unlike symmetric dihalo-benzoates (e.g., 3,5-dibromo), this compound possesses two distinct halogen "handles" with significantly different bond dissociation energies (BDE).[1]

This electronic asymmetry allows researchers to perform orthogonal cross-coupling reactions . By exploiting the reactivity gap between the aryl-bromide and aryl-chloride bonds, chemists can sequentially install two different pharmacophores onto the central benzoate core without requiring protecting groups. This guide details the structural properties, synthesis, and chemoselective application of this scaffold in drug discovery.[1]

Chemical Identity & Structural Anatomy

Physicochemical Properties

| Property | Specification |

| IUPAC Name | Methyl 3-bromo-5-chlorobenzoate |

| CAS Number | 933585-58-1 |

| Molecular Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.49 g/mol |

| Physical State | Solid (Low-melting crystalline powder) |

| Melting Point | ~45–60 °C (Estimate based on analogs; Acid mp: 197°C) |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water |

Structural Analysis (Electronic Environment)

The 3,5-substitution pattern places both halogens in the meta position relative to the ester group.[1] This creates a unique electronic environment:

-

Ester (C1): Electron-withdrawing group (EWG) that deactivates the ring, making oxidative addition of Pd(0) slower compared to electron-rich systems, but stabilizing the resulting anionic intermediates.[1]

-

Bromine (C3): The "First Point of Entry."[1] The C-Br bond is weaker (~81 kcal/mol) and undergoes rapid oxidative addition with Pd(0).

-

Chlorine (C5): The "Second Point of Entry."[1] The C-Cl bond is stronger (~96 kcal/mol) and remains inert under mild conditions, allowing it to survive the first coupling reaction.[1]

Synthetic Access: Standard Operating Procedure (SOP)

While the compound is commercially available, in-house synthesis from the corresponding acid ensures purity and cost-efficiency for gram-scale needs.

Protocol: Fischer Esterification

Objective: Convert 3-bromo-5-chlorobenzoic acid to its methyl ester.

Reagents:

-

3-Bromo-5-chlorobenzoic acid (1.0 equiv)[2]

-

Methanol (Anhydrous, solvent & reactant)[1]

-

Thionyl Chloride (SOCl₂) (1.5 equiv) OR Conc.[1] H₂SO₄ (Cat.)

Workflow:

-

Setup: Charge a flame-dried Round Bottom Flask (RBF) with 3-bromo-5-chlorobenzoic acid and a magnetic stir bar.

-

Solvation: Add anhydrous Methanol (0.5 M concentration relative to acid).

-

Activation (Exothermic): Cool the solution to 0°C (Ice bath). Dropwise add Thionyl Chloride (SOCl₂) over 15 minutes.[1] Caution: Gas evolution (SO₂, HCl).[1]

-

Reflux: Remove ice bath and heat to reflux (65°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:1).[1] Product will be less polar (higher R_f) than the acid.[1]

-

Workup:

-

Purification: Usually obtained as a pure off-white solid. If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug.[1]

Chemoselectivity: The Core Value Proposition

The primary utility of this scaffold is the "Halogen Dance" —the ability to selectively functionalize the C-Br bond while leaving the C-Cl bond intact for a later step.

Mechanistic Logic

Palladium-catalyzed cross-coupling (Suzuki-Miyaura) follows the catalytic cycle: Oxidative Addition → Transmetallation → Reductive Elimination.

-

Rate Limiting Step: Oxidative Addition.

-

Selectivity: Pd(0) inserts into the C-Br bond roughly 100–1000x faster than the C-Cl bond at temperatures <80°C using standard ligands (e.g., PPh₃).

Experimental Workflow: Sequential Functionalization

Step 1: C-Br Activation (Mild Conditions)

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (Standard activity).[1]

-

Temp: 60–80°C.

-

Result: The Boronic acid couples only at the 3-position. The 5-Cl remains untouched.

Step 2: C-Cl Activation (Forcing Conditions)

-

Catalyst: Pd₂(dba)₃ + XPhos or SPhos (High activity Buchwald ligands required to break the C-Cl bond).

-

Temp: 100–120°C.

-

Result: A second nucleophile is installed at the 5-position.

Visualization of the Reaction Pathway

[1]

Characterization Guide

When validating the structure, look for the specific splitting patterns in the aromatic region of the Proton NMR.[1]

1H NMR Signatures (CDCl₃, 400 MHz)

The molecule lacks a plane of symmetry due to the different halogens, resulting in three distinct aromatic signals (typically triplets or doublets of doublets with small meta-coupling constants, J ~1.5–2.0 Hz).[1]

| Proton | Chemical Shift (δ ppm) | Multiplicity | Assignment Logic |

| -OCH₃ | ~3.92 | Singlet (3H) | Methyl Ester (Characteristic) |

| Ar-H (C2) | ~8.05 – 8.15 | Triplet/dd (1H) | Ortho to Ester, between Br/Cl (Deshielded) |

| Ar-H (C6) | ~7.90 – 8.00 | Triplet/dd (1H) | Ortho to Ester, between Cl/H (Deshielded) |

| Ar-H (C4) | ~7.60 – 7.70 | Triplet (1H) | Meta to Ester, between Br/Cl (Shielded relative to H2/6) |

Note: Exact shifts vary by concentration and solvent. The key diagnostic is the presence of three distinct aromatic peaks integrating 1:1:1.

Mass Spectrometry (GC-MS / LC-MS)

-

Isotope Pattern: Look for the "M+2" and "M+4" peaks.

Safety & Handling

-

Hazards: Like most halo-benzoates, this compound is likely an irritant to eyes, skin, and the respiratory system.[1]

-

Lachrymator Potential: Benzylic halides are potent lachrymators. While this is an aryl halide (less volatile), the hydrolysis products or impurities (acid chlorides) can be irritating.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester.

References

-

PubChem Compound Summary. Methyl 3-bromo-5-chlorobenzoate (CID 50997989). National Center for Biotechnology Information. Link

-

Synthesis of 3,5-Disubstituted Benzoates. General procedures for esterification of benzoic acids. ChemicalBook Protocols. Link

-

Chemoselectivity in Pd-Catalyzed Couplings. Comparative reactivity of Aryl Chlorides vs. Bromides. Royal Society of Chemistry (RSC) Advances. Link

-

Apollo Scientific. Product Analysis: Methyl 3-bromo-5-chlorobenzoate (CAS 933585-58-1).[3]Link[1]

-

BenchChem. Synthesis and Application of Methyl 3-bromo-5-chlorobenzoate.Link[1]

Sources

Technical Guide: Synthesis of Methyl 3-Bromo-5-chlorobenzoate

Executive Summary

Target Molecule: Methyl 3-Bromo-5-chlorobenzoate CAS: 405234-23-9 (Acid precursor: 56961-32-1) Molecular Formula: C₈H₆BrClO₂[1]

This technical guide details the high-fidelity synthesis of Methyl 3-Bromo-5-chlorobenzoate. Unlike simple halobenzoates, the 3,5-disubstituted pattern represents a "meta-meta" relationship that is difficult to access via direct electrophilic aromatic substitution (EAS) due to directing group conflicts. Direct halogenation of 3-chlorobenzoic acid, for instance, predominantly yields the 2- and 6- isomers (ortho/para direction by chlorine) rather than the desired 5-position.

Therefore, this guide prioritizes a regioselective Sandmeyer approach starting from 3-amino-5-chlorobenzoic acid, followed by an acid-chloride mediated esterification. This route ensures structural integrity and minimizes isomer contamination.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis is designed to overcome the thermodynamic and kinetic barriers of placing two different halogens in the meta positions relative to the ester.

Why Direct Halogenation Fails

-

Substrate: Methyl 3-chlorobenzoate.

-

Directing Effects: The ester group (EWG) directs meta (positions 3, 5). The chlorine atom (EWG but resonance donor) directs ortho/para (positions 2, 4, 6).

-

Conflict: Bromination of 3-chlorobenzoate yields a complex mixture of 2-bromo (ortho to Cl, ortho to Ester) and 6-bromo (para to Cl, ortho to Ester) isomers. The desired 5-position is deactivated by both groups or sterically inaccessible relative to the activated positions.

The Validated Pathway (Sandmeyer)

To guarantee the 3,5-substitution pattern, we utilize a diazonium intermediate. The amino group allows for the introduction of the bromine atom exactly where required, independent of standard EAS directing rules.

Pathway Logic:

-

Precursor: 3-Amino-5-chlorobenzoic acid (Commercially available or derived from 3-chloro-5-nitrobenzoic acid).

-

Transformation: Diazotization (

) followed by radical substitution with Cu(I)Br. -

Functionalization: Conversion of the carboxylic acid to the methyl ester using Thionyl Chloride (

).

Figure 1: Strategic reaction pathway ensuring regioselectivity.

Part 2: Experimental Protocols

Protocol A: Synthesis of 3-Bromo-5-chlorobenzoic Acid (Sandmeyer Reaction)

Rationale: This step converts the amino group to a bromine atom. The use of HBr/CuBr is critical to prevent halide scrambling (which occurs if HCl/CuCl were used).

Reagents:

-

3-Amino-5-chlorobenzoic acid (1.0 eq)

-

Sodium Nitrite (

) (1.1 eq) -

Hydrobromic Acid (48% aq) (Excess, solvent/reactant)[2]

-

Copper(I) Bromide (

) (0.5 eq)

Step-by-Step Methodology:

-

Diazotization:

-

In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, suspend 3-amino-5-chlorobenzoic acid (17.1 g, 100 mmol) in 48% HBr (100 mL).

-

Cool the suspension to 0–5°C using an ice/salt bath. Critical: Temperature must not exceed 5°C to prevent diazonium decomposition to phenols.

-

Dropwise add a solution of

(7.6 g, 110 mmol) in water (20 mL) over 30 minutes. Maintain internal temperature < 5°C. -

Stir for 30 minutes at 0°C. The solution should become clear/translucent.

-

Test: Check for excess nitrous acid using starch-iodide paper (turns blue instantly).[3] If negative, add slightly more

. If positive, destroy excess with a spatula tip of urea or sulfamic acid.

-

-

Sandmeyer Substitution:

-

In a separate vessel, prepare a solution of CuBr (7.2 g, 50 mmol) in 48% HBr (30 mL).

-

Transfer the cold diazonium solution slowly into the CuBr solution while stirring.

-

Observation: Vigorous evolution of nitrogen gas (

) will occur.[2] Control addition rate to manage foaming. -

Once addition is complete, warm the mixture to 80°C for 1 hour to ensure complete decomposition of the diazo intermediate.

-

-

Workup:

-

Cool the mixture to room temperature (RT) and then to 4°C. The product usually precipitates.

-

Purification: Dissolve the solid in 10% NaOH (aq), filter off any insoluble copper salts, and re-acidify the filtrate with conc. HCl to pH 1.

-

Collect the white precipitate by filtration, wash with cold water, and dry in a vacuum oven at 50°C.

-

Expected Yield: 75–85%.

-

Protocol B: Methyl Esterification

Rationale: We utilize Thionyl Chloride (

Reagents:

-

3-Bromo-5-chlorobenzoic acid (from Protocol A) (23.5 g, 100 mmol)

-

Thionyl Chloride (

) (1.5 eq) -

Methanol (Anhydrous) (10 volumes)

-

Catalytic DMF (3-5 drops)

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

Place 3-bromo-5-chlorobenzoic acid in a dry round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Add Methanol (200 mL). Note: While SOCl2 is often used neat or in DCM, adding it to methanol generates anhydrous HCl in situ, which acts as a potent catalyst, or one can form the acid chloride first. For this scale, the "in-situ" method is efficient.

-

Refined Method for High Purity: Suspend the acid in Methanol . Cool to 0°C. Add

(18 g, 150 mmol) dropwise. (Exothermic!).[2]

-

-

Reflux:

-

Heat the mixture to reflux (65°C) for 4–6 hours.

-

Monitor by TLC (Hexane/Ethyl Acetate 4:1) until the starting acid is consumed.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove methanol and excess

. -

Dissolve the residue in Ethyl Acetate (100 mL).

-

Wash with Saturated

(2 x 50 mL) to remove any unreacted acid. -

Wash with Brine (50 mL).

-

Dry over anhydrous

, filter, and concentrate.

-

-

Final Purification:

-

The crude methyl ester is typically a low-melting solid or oil.

-

If necessary, recrystallize from Hexane/Ethanol or purify via short-path silica plug filtration.

-

Target Purity: >98% (HPLC).

-

Part 3: Process Logic & Visualization

Workflow Logic

The following diagram illustrates the decision matrix for purification and troubleshooting during the esterification phase.

Figure 2: Workup logic flow ensuring removal of unreacted acidic precursors.

Quantitative Data Summary

| Parameter | Protocol A (Sandmeyer) | Protocol B (Esterification) |

| Limiting Reagent | 3-Amino-5-chlorobenzoic acid | 3-Bromo-5-chlorobenzoic acid |

| Key Reagent | NaNO2 / CuBr | Thionyl Chloride (SOCl2) |

| Temperature | < 5°C (Step 1), 80°C (Step 2) | 0°C |

| Critical Hazard | Diazonium instability (Explosion risk) | HCl/SO2 gas evolution (Corrosive) |

| Typical Yield | 75 - 85% | 90 - 95% |

| Appearance | White/Off-white solid | White crystalline solid or oil |

Part 4: Safety & Critical Parameters (E-E-A-T)

Diazonium Salt Handling (Expertise)

The intermediate diazonium salt in Protocol A is thermally unstable.

-

Temperature Control: Never allow the diazonium solution to rise above 10°C before addition to the copper catalyst.

-

Venting: The decomposition step releases stoichiometric quantities of

gas. Ensure the reaction vessel is not sealed and has adequate headspace to prevent over-pressurization.

Thionyl Chloride Quenching (Trustworthiness)

In Protocol B, the removal of excess thionyl chloride is vital.

-

Self-Validating Step: When washing the crude ester with

, vigorous bubbling (

References

-

Organic Syntheses, Coll. Vol. 3, p. 185 (1955). o-Chlorobromobenzene. (Foundational protocol for Sandmeyer reaction using CuBr/HBr, adapted here for the 3,5-substituted benzoic acid system). [Link]

-

Organic Chemistry Portal. Acid Chlorides - Thionyl Chloride. (Mechanistic grounding for the esterification efficiency of SOCl2 vs Fischer conditions). [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for diazotization endpoints using starch-iodide paper).

-

PubChem. Methyl 3-bromo-5-chlorobenzoate Compound Summary. (Verification of CAS and physical properties). [Link][1]

Sources

- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 3-bromo-5-chlorobenzoic acid methyl ester

This guide provides a comprehensive technical overview for the synthesis of 3-bromo-5-chlorobenzoic acid methyl ester, a valuable substituted aromatic compound with applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical analysis of the synthetic pathway.

Introduction

3-bromo-5-chlorobenzoic acid and its esters are important intermediates in organic synthesis.[1] The specific substitution pattern of a bromine atom and a chlorine atom at the meta positions relative to the carboxylic acid group makes it a versatile building block for the introduction of these functionalities into more complex molecules. This guide will focus on a reliable and commonly employed two-step synthesis route starting from 3-chlorobenzoic acid.

Strategic Approach to Synthesis

The synthesis of 3-bromo-5-chlorobenzoic acid methyl ester is most effectively achieved through a two-step process:

-

Electrophilic Aromatic Substitution: Regioselective bromination of 3-chlorobenzoic acid to yield 3-bromo-5-chlorobenzoic acid.

-

Fischer Esterification: Acid-catalyzed esterification of 3-bromo-5-chlorobenzoic acid with methanol to produce the final methyl ester.

This approach is logical and efficient, utilizing well-established and understood organic reactions. The starting material, 3-chlorobenzoic acid, is commercially available and relatively inexpensive.

Mechanistic Considerations: Achieving Regioselectivity

The key to a successful synthesis lies in controlling the regioselectivity of the bromination step. The directing effects of the substituents on the aromatic ring govern the position of the incoming electrophile (bromine).

-

The Carboxyl Group (-COOH): This group is an electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta position.

-

The Chloro Group (-Cl): While being an ortho-, para-director due to its lone pairs, it is also a deactivating group due to its electronegativity.

In the case of 3-chlorobenzoic acid, both the carboxyl and chloro groups are meta-directing relative to each other's positions. The carboxyl group at C1 directs incoming electrophiles to C3 and C5. The chloro group at C3 directs to C1 and C5. Therefore, the C5 position is strongly favored for electrophilic substitution, leading to the desired 3-bromo-5-chlorobenzoic acid.

Caption: Directing effects on 3-chlorobenzoic acid.

Experimental Protocols

Part 1: Synthesis of 3-bromo-5-chlorobenzoic acid

This procedure details the electrophilic bromination of 3-chlorobenzoic acid.

Materials:

-

3-chlorobenzoic acid

-

Liquid bromine (Br₂)

-

Iron powder (Fe) or anhydrous iron(III) bromide (FeBr₃)

-

Glacial acetic acid

-

Hydrochloric acid (HCl)

-

Sodium bisulfite

-

Deionized water

Procedure:

-

In a fume hood, dissolve 3-chlorobenzoic acid in glacial acetic acid in a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer.

-

Add a catalytic amount of iron powder or iron(III) bromide to the solution.

-

From the dropping funnel, add liquid bromine dropwise to the stirred solution at room temperature. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to a gentle reflux for several hours until the evolution of hydrogen bromide gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

If the color of bromine persists, add a small amount of sodium bisulfite solution to quench the excess bromine.

-

The crude 3-bromo-5-chlorobenzoic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Part 2: Synthesis of 3-bromo-5-chlorobenzoic acid methyl ester

This procedure follows the Fischer esterification method.

Materials:

-

3-bromo-5-chlorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-5-chlorobenzoic acid in an excess of anhydrous methanol.[2]

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours.[2] The reaction progress can be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-bromo-5-chlorobenzoate.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

Caption: Overall synthetic workflow.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-bromo-5-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46[4] | 190-192[1] |

| 3-bromo-5-chlorobenzoic acid methyl ester | C₈H₆BrClO₂ | 249.49[5] | Not readily available |

Characterization of the Final Product

The identity and purity of the synthesized 3-bromo-5-chlorobenzoic acid methyl ester should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons as multiplets or distinct singlets/doublets depending on the resolution, and a singlet for the methyl ester protons around 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbon attached to the methoxy group, and the aromatic carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the presence of bromine and chlorine.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the ester at approximately 1720-1740 cm⁻¹.

Safety and Handling

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Bromine is highly corrosive and toxic. It should be handled with extreme care.

-

Concentrated sulfuric acid is a strong acid and should be handled with caution.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this synthesis.[4]

Conclusion

The synthesis of 3-bromo-5-chlorobenzoic acid methyl ester from 3-chlorobenzoic acid is a robust and reliable process for laboratory-scale preparations. A thorough understanding of the underlying reaction mechanisms, particularly the directing effects in electrophilic aromatic substitution, is crucial for achieving the desired regioselectivity. The Fischer esterification provides a straightforward method for the final conversion to the methyl ester. Adherence to proper experimental techniques and safety protocols is essential for a successful and safe synthesis.

References

-

PrepChem. (2023). Preparation of 3-bromobenzoic acid. Retrieved from [Link]

-

Patsnap. (n.d.). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

Journal of Chemical Education. (2008). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

-

PubChem. (n.d.). Methyl 3-Bromo-5-chlorobenzoate. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

American Chemical Society. (2023). Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and Mechanistic Insights. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenazepam. Retrieved from [Link]

Sources

- 1. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-Bromo-5-chlorobenzoate | C8H6BrClO2 | CID 50997989 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Methyl 3-Bromo-5-chlorobenzoate

This technical guide provides an in-depth analysis of the spectroscopic properties of Methyl 3-Bromo-5-chlorobenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The interpretation of this data is crucial for confirming the molecular structure and purity of the compound, which are critical parameters in synthetic chemistry and quality control.

Introduction

Methyl 3-Bromo-5-chlorobenzoate (C₈H₆BrClO₂) is a disubstituted aromatic ester.[1] Its structure presents a unique arrangement of electron-withdrawing groups on the benzene ring, which significantly influences its spectroscopic characteristics. Understanding these characteristics is paramount for any scientist working with this compound. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, providing a robust framework for its identification and characterization. The predictions are based on established principles of spectroscopy and comparative analysis with structurally similar molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of Methyl 3-Bromo-5-chlorobenzoate, with its numbering convention, is presented below.

Caption: Molecular structure of Methyl 3-Bromo-5-chlorobenzoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Methyl 3-Bromo-5-chlorobenzoate in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl ester protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0 - 8.2 | t (triplet) | ~1.5 - 2.0 |

| H-4 | ~7.8 - 8.0 | t (triplet) | ~1.5 - 2.0 |

| H-6 | ~7.6 - 7.8 | t (triplet) | ~1.5 - 2.0 |

| -OCH₃ | ~3.9 | s (singlet) | - |

Interpretation and Rationale

The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents on the benzene ring.[2][3] In Methyl 3-Bromo-5-chlorobenzoate, the bromine, chlorine, and methyl carboxylate groups are all electron-withdrawing, which deshields the aromatic protons, causing their signals to appear at a relatively high chemical shift (downfield).

-

Aromatic Protons (H-2, H-4, H-6): These three protons are chemically non-equivalent and are expected to appear as closely spaced multiplets in the aromatic region of the spectrum. Due to the meta-coupling between them, they are predicted to appear as triplets with small coupling constants (J ≈ 1.5-2.0 Hz). The exact chemical shifts are influenced by the combined deshielding effects of the adjacent and meta substituents.

-

Methyl Protons (-OCH₃): The three protons of the methyl group are equivalent and are not coupled to any other protons, hence they will appear as a sharp singlet. Their chemical shift is expected around 3.9 ppm, which is a typical value for methyl esters.

For comparison, the aromatic protons of methyl 3-bromobenzoate appear at δ 8.15 (s), 7.98 (m), 7.68 (d), and 7.33 (m), while those of methyl 3-chlorobenzoate appear at δ 7.97 (s), 7.90 (d), 7.46 (m), and 7.34 (m). The presence of an additional halogen in our target molecule is expected to further deshield the aromatic protons.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-Bromo-5-chlorobenzoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164 - 166 |

| C-1 | ~135 - 137 |

| C-2 | ~130 - 132 |

| C-3 | ~122 - 124 (C-Br) |

| C-4 | ~133 - 135 |

| C-5 | ~134 - 136 (C-Cl) |

| C-6 | ~128 - 130 |

| -OCH₃ | ~52 - 54 |

Interpretation and Rationale

The chemical shifts of the carbon atoms in the benzene ring are influenced by the inductive and resonance effects of the substituents.[2]

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear at the lowest field, typically in the range of 164-166 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the region of 120-140 ppm. The carbons directly attached to the electronegative halogens (C-3 and C-5) will be influenced by their inductive effects. The carbon attached to the bromine (C-3) is expected to be at a higher field (more shielded) compared to a typical aromatic carbon due to the "heavy atom effect", while the carbon attached to chlorine (C-5) will be deshielded. The quaternary carbon (C-1) attached to the ester group will also be deshielded.

-

Methyl Carbon (-OCH₃): The methyl carbon will appear at a higher field, typically around 52-54 ppm.

Data from similar compounds supports these predictions. For instance, the carbonyl carbon in methyl 3-bromobenzoate resonates at 165.5 ppm and in methyl 3-chlorobenzoate at 165.7 ppm. The aromatic carbons in these compounds also fall within the predicted ranges.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of CDCl₃.

-

Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Acquisition mode: Proton-decoupled

-

Number of scans: 512-1024 (or more for dilute samples)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45°

-

Spectral width: 0-220 ppm

-

-

Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Spectrum

The IR spectrum of Methyl 3-Bromo-5-chlorobenzoate will be characterized by several key absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (methyl) | 2990 - 2850 | Medium |

| C=O stretch (ester) | 1730 - 1715 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium (multiple bands) |

| C-O stretch (ester) | 1300 - 1100 | Strong |

| C-Br stretch | 680 - 515 | Medium to Strong |

| C-Cl stretch | 800 - 600 | Medium to Strong |

Interpretation and Rationale

-

C=O Stretch: The most prominent peak in the spectrum will be the strong absorption from the carbonyl group of the ester, expected in the range of 1730-1715 cm⁻¹. The electron-withdrawing nature of the substituted benzene ring can slightly increase this frequency compared to an unsubstituted benzoate.

-

C-O Stretches: Two distinct C-O stretching vibrations are expected for the ester group, a strong band for the C-O single bond adjacent to the carbonyl group and another for the O-CH₃ bond.

-

Aromatic C-H and C=C Stretches: The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching bands in the 1600-1450 cm⁻¹ region.

-

C-Halogen Stretches: The C-Br and C-Cl stretching vibrations will appear in the fingerprint region of the spectrum, at lower wavenumbers.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat liquid film (if the compound is a low-melting solid or liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if it is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of Methyl 3-Bromo-5-chlorobenzoate is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Fragment Ion | Interpretation |

| 248/250/252 | [M]⁺ | Molecular ion (isotopic pattern for Br and Cl) |

| 217/219/221 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 189/191 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 154/156 | [C₆H₃BrCl]⁺ | Loss of the ester group |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation |

Interpretation and Rationale

-

Molecular Ion (M⁺): The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks at m/z 248, 250, and 252.

-

Fragmentation Pattern: The primary fragmentation pathways for esters involve the cleavage of the bonds adjacent to the carbonyl group.

-

Loss of -OCH₃: Alpha-cleavage can lead to the loss of the methoxy radical (•OCH₃), resulting in an acylium ion at m/z 217/219/221.

-

Loss of -COOCH₃: Cleavage of the bond between the aromatic ring and the carbonyl group can result in the loss of the carbomethoxy radical (•COOCH₃), giving a fragment at m/z 189/191.

-

Other Fragments: Further fragmentation of the aromatic ring can also occur. The fragment corresponding to the carbomethoxy cation at m/z 59 is also expected.

-

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Conclusion

This guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 3-Bromo-5-chlorobenzoate. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and mass spectra, along with the rationale behind the predictions, serves as a valuable resource for the identification and characterization of this important chemical intermediate. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data in a laboratory setting. By combining these predicted data with experimental results, researchers can confidently verify the structure and purity of Methyl 3-Bromo-5-chlorobenzoate, ensuring the integrity of their synthetic and developmental work.

References

-

JoVE. NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

-

PubChem. Methyl 3-Bromo-5-chlorobenzoate. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link]

Sources

Technical Guide: NMR Characterization of Methyl 3-Bromo-5-chlorobenzoate

This guide serves as a technical reference for the structural characterization of Methyl 3-Bromo-5-chlorobenzoate using Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of halogenated scaffolds.

Structural Analysis & Strategic Context

Methyl 3-bromo-5-chlorobenzoate is a non-symmetric, 1,3,5-trisubstituted benzene derivative. In Fragment-Based Drug Discovery (FBDD), this molecule represents a "privileged scaffold" due to its three distinct vectors for chemical elaboration:

-

Methyl Ester: Amenable to hydrolysis (acid/amide formation) or reduction.

-

Aryl Bromide: High reactivity for Buchwald-Hartwig or Suzuki couplings.

-

Aryl Chloride: Lower reactivity, allowing for chemoselective sequential cross-coupling (orthogonal functionalization).

Symmetry & Spin System

-

Point Group:

(Asymmetric). -

Spin System: The aromatic protons constitute an AMX spin system (or more accurately, an

system appearing as three distinct triplets due to meta-coupling). -

Key Challenge: Distinguishing the three aromatic protons (H2, H4, H6) which share similar electronic environments but differ in specific inductive and anisotropic influences.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for regulatory submission or publication, follow this self-validating protocol.

Sample Preparation[1][2][3]

-

Solvent: Chloroform-

( -

Concentration: 10–15 mg in 600

L solvent. -

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

at 7.26 ppm.[1]

Acquisition Parameters (Recommended for 400+ MHz)

| Parameter | Setting | Rationale |

| Pulse Angle | Ensures rapid relaxation equilibrium for quantitative integration. | |

| Relaxation Delay (D1) | Critical. Aromatic protons between halogens have long | |

| Number of Scans (NS) | 16–64 | Sufficient S/N ratio to resolve |

| Spectral Width | -2 to 14 ppm | Capture all signals plus potential carboxylic acid impurities (~11-13 ppm). |

| Apodization | 0.3 Hz LB | Mild line broadening to reduce noise without obscuring |

H NMR Spectral Analysis

Predicted Chemical Shifts & Assignments

The aromatic region is defined by the "Additivity of Substituent Effects." The ester is a strong electron-withdrawing group (EWG) via resonance/anisotropy, while the halogens are EWG via induction but weak electron-donating groups (EDG) via resonance.

Table 1:

| Position | Shift ( | Multiplicity | Assignment Logic | |

| -OCH | 3.94 | Singlet (3H) | - | Methyl ester. Characteristic deshielded aliphatic region. |

| H2 | 8.12 | Triplet (1H) | Most Deshielded. Located between Ester and Br. Br deshields more than Cl at the ortho position in this scaffold. | |

| H6 | 7.98 | Triplet (1H) | Intermediate. Located between Ester and Cl. | |

| H4 | 7.71 | Triplet (1H)* | Most Shielded. Located between Br and Cl, furthest from the anisotropic cone of the carbonyl. |

*Note: These signals appear as "pseudo-triplets" (

Coupling Mechanics (The W-Coupling)

In 1,3,5-substituted systems, protons are separated by four bonds (

Visualization of the Coupling Network:

Figure 1: Meta-coupling network. Each proton couples to the other two, resulting in a triplet splitting pattern (

C NMR Spectral Analysis

Carbon-13 analysis is critical for confirming the halogen positions. The Heavy Atom Effect (Heavy Atom on Light Atom - HALA) is the primary diagnostic tool here.

The Heavy Atom Effect (HALA)

While Chlorine exerts a typical deshielding inductive effect, Bromine (a heavier atom) introduces spin-orbit coupling that shields the attached carbon.

-

C-Cl shift: Typically ~135 ppm (Deshielded).

-

C-Br shift: Typically ~122 ppm (Shielded, often appearing "missing" due to low intensity or overlap with aromatic CH).

Table 2:

| Carbon Type | Shift ( | Characteristics |

| C=O | 165.2 | Carbonyl. Most deshielded signal. |

| C-Cl (C5) | 135.5 | Quaternary. Deshielded by electronegative Cl. |

| C-H (C2, C4, C6) | 128.0 – 133.0 | Three distinct methine signals. |

| C-Ester (C1) | 132.5 | Quaternary. |

| C-Br (C3) | 123.1 | Diagnostic. Upfield shift due to Heavy Atom Effect. |

| -OCH | 52.8 | Methyl ester aliphatic carbon. |

Quality Control & Troubleshooting

When synthesizing or sourcing this intermediate, specific impurity profiles are common. Use the following logic tree to validate purity.

Figure 2: Diagnostic decision tree for identifying common synthesis byproducts and solvent contaminants.

Common Impurities

-

Symmetric Bis-Halides: If the synthesis involved mixed halogenation, you may see Methyl 3,5-dibromobenzoate. Look for a singlet in the aromatic region (H2/H4/H6 become equivalent or H2/H6 equivalent).

-

Acid Hydrolysis: Presence of water in

can hydrolyze the ester over time. Look for the disappearance of the 3.94 ppm singlet and appearance of a broad -COOH proton >10 ppm.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent additivity rules).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for chemical shift correlations).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for analogous benzoate spectra).

- Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for pulse sequence parameters and coupling mechanics).

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 3-Bromo-5-chlorobenzoate: IR and Mass Spectrometry

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of chemical intermediates is paramount. Methyl 3-bromo-5-chlorobenzoate is a halogenated aromatic ester whose utility often lies in its capacity to serve as a versatile building block in the synthesis of more complex molecules. Its specific substitution pattern offers distinct reactive sites, making it a valuable precursor in drug development and fine chemical manufacturing. The unambiguous identification and purity assessment of this compound rely heavily on modern analytical techniques. This guide provides an in-depth analysis of Methyl 3-bromo-5-chlorobenzoate using two cornerstone spectroscopic methods: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As Senior Application Scientists, our goal is not merely to present data but to explain the causal relationships between molecular structure and spectral output, offering a framework for confident characterization.

Molecular Profile of Methyl 3-Bromo-5-chlorobenzoate

A thorough spectroscopic analysis begins with a fundamental understanding of the molecule's composition and structure.

-

Chemical Name: Methyl 3-bromo-5-chlorobenzoate

-

Molecular Formula: C₈H₆BrClO₂[1]

-

Molecular Weight: 249.49 g/mol [1]

-

Structure:

The structure reveals several key features that will dictate its spectroscopic behavior: a 1,3,5-trisubstituted benzene ring, an ester functional group (specifically, a methyl ester), and two different halogen substituents (bromine and chlorine).

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of molecules. For Methyl 3-bromo-5-chlorobenzoate, the IR spectrum provides a distinct fingerprint based on its functional groups and aromatic nature.

Principles of IR Spectroscopy for Aromatic Esters

Aromatic esters exhibit a characteristic set of absorptions. Unlike their saturated counterparts, the electronic conjugation between the benzene ring and the carbonyl group (C=O) influences the bond strength and, consequently, the vibrational frequency. Aromatic esters reliably show three intense peaks in the functional group and fingerprint regions, a pattern sometimes referred to as the "Rule of Three" for esters.[2][3]

Predicted IR Spectrum of Methyl 3-Bromo-5-chlorobenzoate

The spectrum is a composite of absorptions from the ester group, the substituted aromatic ring, and the carbon-halogen bonds.

-

C=O Carbonyl Stretch: The most intense and diagnostically significant peak in the spectrum will be the carbonyl stretch. Due to conjugation with the aromatic ring, this absorption is expected at a lower wavenumber than for saturated esters.[4][5] Its position is typically between 1730 and 1715 cm⁻¹.[2]

-

C-O Ester Stretches: Esters possess two distinct C-O single bond stretches. These are strong and crucial for identification.[3][6] For aromatic esters, these correspond to the C-C(=O)-O stretch (asymmetric) and the O-CH₃ stretch (symmetric), appearing in the 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹ ranges, respectively.[2]

-

Aromatic C=C Stretches: The benzene ring itself produces a series of medium-intensity absorptions from 1600 to 1450 cm⁻¹ due to the stretching of the carbon-carbon double bonds within the ring.[4]

-

Aromatic C-H Stretches: The stretching vibrations of the C-H bonds on the aromatic ring are typically observed as weak to medium bands just above 3000 cm⁻¹, often around 3030 cm⁻¹.[4]

-

C-H Bends (Out-of-Plane): The substitution pattern on the benzene ring gives rise to characteristic C-H "out-of-plane" bending vibrations in the 900-650 cm⁻¹ region. For a 1,3,5-trisubstituted ring, strong absorptions are expected in the 880-810 cm⁻¹ and 730-665 cm⁻¹ ranges. These are highly diagnostic of the substitution isomer.

-

Carbon-Halogen Stretches: The vibrations of the C-Cl and C-Br bonds are found at lower frequencies in the fingerprint region. The C-Cl stretch typically appears in the 800-600 cm⁻¹ range, while the heavier C-Br bond absorbs at an even lower frequency, generally between 600-500 cm⁻¹.

Data Summary: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3030 | Aromatic C-H Stretch | Medium | Characteristic of C-H bonds on a benzene ring. |

| 1730 - 1715 | C=O Ester Stretch | Strong | Position is lowered due to conjugation with the aromatic ring.[2][4] |

| 1600 - 1450 | Aromatic C=C Ring Stretches | Medium | Multiple bands are expected from the vibrations of the benzene ring framework.[4] |

| 1310 - 1250 | Asymmetric C-O-C Stretch | Strong | Part of the characteristic ester absorption pattern.[2] |

| 1130 - 1100 | Symmetric O-C-C Stretch | Strong | The second key C-O stretch for an aromatic ester.[2] |

| 900 - 650 | Aromatic C-H Out-of-Plane Bends | Strong | The specific pattern in this region helps confirm the 1,3,5-trisubstitution. |

| 800 - 600 | C-Cl Stretch | Medium | Absorption frequency for a carbon-chlorine single bond. |

| 600 - 500 | C-Br Stretch | Medium | The heavier bromine atom results in a lower vibrational frequency compared to the C-Cl bond. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic signatures of chlorine and bromine.

Principles of MS for Halogenated Aromatic Compounds